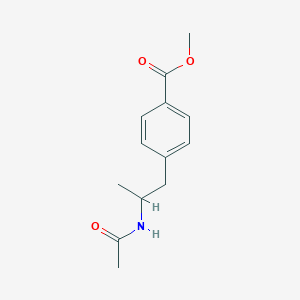

Methyl 4-(2-acetamidopropyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-acetamidopropyl)benzoate” is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.283. It is a member of the benzoate ester family .

Synthesis Analysis

The synthesis of similar compounds often involves a route with high total yields, mild conditions, and simple operation. The process typically includes three steps: alkylation, esterification, and another alkylation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring connected to an ester functional group . The InChI code for this compound is 1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) .Scientific Research Applications

General and Efficient Iron-Catalyzed Benzylation

Iron-catalyzed benzylation of 1,3-dicarbonyl compounds showcases a method to synthesize benzylated products efficiently. This process, using inexpensive iron chloride hexahydrate under mild conditions, could potentially apply to the synthesis or modification of compounds similar to Methyl 4-(2-acetamidopropyl)benzoate, highlighting the importance of iron catalysis in organic synthesis (Kischel et al., 2007).

Synthesis of Heterocyclic Systems

The preparation of Methyl 2-[bis(acetyl)ethenyl]aminopropenoate and its reactions with N- and C-nucleophiles to give fused heterocyclic systems provides a framework for the synthesis of complex organic molecules. Such methodologies could be relevant for creating derivatives of this compound for various applications (Selič & Stanovnik, 1997).

Photoinitiated Polymerization

Research into nitroxide-mediated photopolymerization introduces a novel compound that decomposes under UV irradiation to generate radicals, leading to polymer formation. This indicates the potential of compounds like this compound in initiating or participating in polymerization reactions under specific conditions (Guillaneuf et al., 2010).

Synthesis of N-Acetylneuraminic Acid

The synthesis of N-acetylneuraminic acid from related compounds illustrates the intricate steps involved in producing biologically relevant molecules. This demonstrates the utility of complex organic synthesis techniques that could be applicable to modifying or synthesizing compounds akin to this compound for specific scientific research applications (Baumberger & Vasella, 1986).

Larvicidal Activity of Benzoates

A study on the larvicidal activity of Methyl Benzoate against mosquitoes suggests potential applications of benzoate derivatives in pest control. This indicates the broader potential of compounds like this compound in areas such as environmentally friendly insecticides (Mostafiz et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Methyl 4-(2-acetamidopropyl)benzoate’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the resulting changes in cellular processes.

properties

IUPAC Name |

methyl 4-(2-acetamidopropyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXIVHPEJCFOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(=O)OC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)